4-Iodo-3-isopropoxybenzamide
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Overview
Description
4-Iodo-3-isopropoxybenzamide is an organic compound that features an iodine atom, an isopropoxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-isopropoxybenzamide typically involves the iodination of 3-isopropoxybenzamide. This can be achieved through electrophilic aromatic substitution using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
4-Iodo-3-isopropoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Iodo-3-isopropoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and isopropoxy group play crucial roles in its binding affinity and specificity. For example, in cancer cells, the compound may inhibit specific enzymes involved in cell proliferation, leading to cell death.
Comparison with Similar Compounds
4-Iodo-3-nitrobenzamide: Similar structure but with a nitro group instead of an isopropoxy group.
3-Iodo-4-isopropoxybenzamide: Isomer with different positions of the iodine and isopropoxy groups.
Uniqueness: 4-Iodo-3-isopropoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an iodine atom and an isopropoxy group makes it particularly interesting for applications requiring specific reactivity and binding characteristics.
Properties
IUPAC Name |
4-iodo-3-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6H,1-2H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEDMODIQIFZKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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